1-(3-Bromo-2-chlorobenzoyl)piperazine
Description
Properties
IUPAC Name |
(3-bromo-2-chlorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQZKPYMBYFAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Reaction
The classical Schotten-Baumann method involves reacting 3-bromo-2-chlorobenzoyl chloride with piperazine in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. This approach facilitates rapid acylation at room temperature (25°C) while minimizing bis-acylation. Key parameters include:
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU), enable acylation under milder conditions. In this method:
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3-Bromo-2-chlorobenzoic acid is activated with EDC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
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Piperazine (1.2 equivalents) is added at 0°C, followed by stirring at room temperature for 12 hours.
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Yield : 80–85% after column chromatography (silica gel, ethyl acetate/petroleum ether).
Alternative Route: Piperazine Alkylation Followed by Acylation
Preparation of 1-(3-Chlorophenyl)piperazine
A patent by CN104402842A describes synthesizing 1-(3-chlorophenyl)piperazine hydrochloride via refluxing 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in xylene at 140–145°C. While this intermediate lacks the bromo substituent, the methodology can be adapted by substituting 3-bromo-2-chloroaniline, albeit requiring optimization of reaction time and stoichiometry.
Benzoylation of Piperazine Derivatives
Following alkylation, the secondary amine of piperazine is acylated using 3-bromo-2-chlorobenzoyl chloride in acetone/water with sodium hydroxide (0–10°C, 18 hours). This two-step approach isolates 1-(3-bromo-2-chlorobenzoyl)piperazine in 65–72% yield after recrystallization.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Schotten-Baumann | RT, 2 hours | 70–75 | >95 | Simplicity, low cost |
| Coupling Reagents | 0°C to RT, 12 hours | 80–85 | >98 | High selectivity, mild conditions |
| Alkylation-Acylation | 0–10°C, 18 hours | 65–72 | >90 | Scalability, crystalline product |
Notes :
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The coupling reagent method offers superior yield and purity but requires expensive reagents.
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The Schotten-Baumann approach is cost-effective but may require additional purification steps.
Challenges and Optimization Strategies
Byproduct Formation
Bis-acylation is a common side reaction when excess acyl chloride is used. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-chlorobenzoyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms in the benzoyl group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to remove the halogen atoms or to convert the benzoyl group to a different functional group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), are used under acidic or basic conditions.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in anhydrous solvents, such as ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while oxidation can introduce hydroxyl or carbonyl groups into the molecule.
Scientific Research Applications
1-(3-Bromo-2-chlorobenzoyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system. Piperazine derivatives are known for their activity as antipsychotics, antidepressants, and antiemetics.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties. The presence of halogen atoms in the benzoyl group can influence the material’s conductivity and stability.
Biological Research: The compound is used in studies investigating the structure-activity relationships of piperazine derivatives. It serves as a model compound for understanding the interactions between piperazine-based drugs and their biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chlorobenzoyl)piperazine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes in the body, thereby modulating their activity. The presence of the 3-bromo-2-chlorobenzoyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Insights :
- Halogen Positioning: The 3-bromo and 2-chloro substituents in the target compound likely enhance steric and electronic effects compared to monosubstituted analogs. Bromine’s larger atomic radius may improve hydrophobic interactions, while chlorine’s electronegativity could stabilize hydrogen bonds, as seen in 1-(3-chlorophenyl)piperazine .
- Benzoyl vs. Phenyl Groups : Benzoyl derivatives (e.g., 1-(4-substitutedbenzoyl)piperazines) exhibit stronger cytotoxic profiles compared to phenylpiperazines, likely due to increased polarity and binding affinity for enzyme active sites .
Receptor Affinity and Neurological Effects
- Serotonergic Activity : Phenylpiperazines like mCPP and TFMPP exhibit high affinity for 5-HT₁B/₁C receptors, altering locomotor activity and serotonin release . In contrast, benzoylpiperazines (e.g., the target compound) are less studied for neurological effects but may lack the lipophilicity required for blood-brain barrier penetration .
- Metabolic Stability : Piperazine derivatives with halogenated benzoyl groups show prolonged metabolic stability compared to phenyl analogs, as seen in the reduced hepatic clearance of 1-(4-chlorobenzhydryl)piperazine derivatives .
Physicochemical and Spectroscopic Properties
- Spectroscopic Profiles : Halogenated piperazines exhibit distinct IR and NMR signatures. For example, the N–C=O stretch in benzoylpiperazines appears at 1635–1645 cm⁻¹ (IR), while ¹H NMR spectra show absence of N–H peaks due to substitution . Similar features are expected for the target compound.
- Solubility and Stability : Bromine’s hydrophobicity may reduce aqueous solubility compared to chlorine-substituted analogs, as observed in 1-(2-chlorophenyl)piperazine vs. 1-(2-bromophenyl)piperazine .
Key Research Findings and Implications
- Therapeutic Potential: The compound’s halogenated benzoyl group positions it as a candidate for anticancer drug development, leveraging cytotoxicity mechanisms observed in analogs .
- SAR Insights : Chlorine at the 2-position may enhance target binding via sigma-hole interactions, while bromine at the 3-position could improve pharmacokinetic properties .
- Contradictions in Evidence: While some studies suggest halogenated piperazines enhance cytotoxicity , others note that bulky substituents (e.g., Br) may reduce receptor affinity due to steric hindrance .
Q & A
Q. What are the optimized synthetic routes for 1-(3-Bromo-2-chlorobenzoyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a halogenated benzoyl chloride with piperazine under basic conditions. For example, in analogous compounds, reactions use DMF as a solvent and K₂CO₃ as a base to deprotonate piperazine, facilitating nucleophilic substitution . Key steps include:
- Dropwise addition of propargyl bromide or benzoyl chloride derivatives to the piperazine solution.
- Monitoring via TLC (e.g., hexane:ethyl acetate = 2:1) .
- Purification via column chromatography (silica gel, ethyl acetate:hexane gradients).
Yield optimization hinges on stoichiometric ratios (e.g., 1.2 equiv. of benzoyl chloride) and reaction time (6–7 hours for complete conversion) .
Q. How is this compound characterized, and what analytical techniques validate purity?
- Methodological Answer : Characterization employs:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.58–3.80 ppm for piperazine protons; aromatic protons at δ 7.10–8.39 ppm) .
- LCMS for molecular ion validation (e.g., m/z 397.16 [M⁺] for triazole derivatives) .
- Elemental analysis to verify C/H/N ratios (e.g., ±0.3% deviation) .
Purity is assessed via melting point consistency and TLC spot homogeneity .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Standard assays include:
- MTT assays on cancer cell lines (e.g., IC₅₀ determination for HepG2, MCF7) .
- Dose-response curves (e.g., 1–100 µM) with 72-hour incubation .
- Selectivity testing using non-cancerous cell lines (e.g., HEK293) to assess toxicity thresholds .
Data interpretation requires normalization to controls (e.g., DMSO vehicle) and statistical validation (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. How can structural modifications enhance the anticancer activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzoyl moiety improve cytotoxicity (e.g., 5c in with IC₅₀ = 8.2 µM vs. MCF7) .
- Triazole appendages via click chemistry increase binding to biological targets (e.g., 97% yield using CuSO₄/sodium ascorbate) .
Computational tools (e.g., Molecular docking with AutoDock Vina) predict interactions with kinases or DNA topoisomerases, guiding rational design .
Q. How do contradictory cytotoxicity results across studies arise, and how should they be resolved?
- Methodological Answer : Discrepancies may stem from:
- Cell line variability (e.g., Hep3B vs. Huh7 liver cancer cells differing in p53 status) .
- Assay conditions (e.g., serum concentration affecting compound solubility) .
Mitigation strategies: - Standardize protocols (e.g., ATCC cell lines, RPMI-1640 media).
- Replicate experiments across independent labs.
- Validate via orthogonal assays (e.g., apoptosis markers like caspase-3) .
Q. What computational strategies predict the binding affinity of this compound to serotonin receptors?
- Methodological Answer : Molecular dynamics (MD) simulations and docking (e.g., Schrödinger Suite) model interactions with 5-HT receptors:
- Ligand preparation : Optimize 3D geometry using OPLS4 forcefield.
- Grid generation : Focus on orthosteric sites (e.g., 5-HT₂B: PDB 6WGT) .
- Free energy calculations (MM-GBSA) rank binding poses (∆G < −8 kcal/mol suggests high affinity) .
Experimental validation via radioligand displacement assays (e.g., [³H]-LSD competition) confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
